Dihydroguaiaretic acid

描述

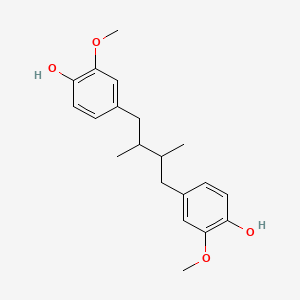

Meso-dihydroguaiaretic acid is a lignan that is 2,3-dimethylbutane substituted by 2-methoxyphenol groups at positions 1 and 4 respectively. It has been isolated from the bark of Machilus robusta. It has a role as a plant metabolite. It is a lignan and a member of guaiacols.

科学研究应用

Antioxidant Properties

Dihydroguaiaretic acid exhibits strong antioxidant activity, which helps protect cells from oxidative stress. Research indicates that NDGA can scavenge free radicals and enhance the body's antioxidant defense mechanisms, contributing to its potential in preventing oxidative damage in various tissues .

Anti-Inflammatory Effects

Studies have demonstrated that NDGA can inhibit inflammatory responses in human neutrophils. It reduces the generation of reactive oxygen species and elastase release, suggesting its utility in managing inflammatory conditions such as acute respiratory distress syndrome (ARDS) and other related disorders .

Cancer Treatment

NDGA has shown promise in cancer research due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. It acts through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Metabolic Disorders

Case Study: Acute Respiratory Distress Syndrome

A study demonstrated that meso-dihydroguaiaretic acid significantly ameliorated ARDS in mice by inhibiting neutrophil infiltration and reducing lung damage. The compound's ability to suppress inflammatory markers highlights its potential as a therapeutic agent for respiratory conditions .

Case Study: Obesity and Metabolic Syndrome

In an experimental model involving high fructose diets, NDGA was found to mitigate the adverse effects of obesity by regulating lipid metabolism. The compound improved metabolic parameters and reduced liver damage associated with steatosis, showcasing its relevance in treating obesity-related complications .

Molecular Mechanisms

The molecular mechanisms underlying the actions of this compound include:

- Inhibition of Lipogenesis : NDGA regulates peroxisome proliferator-activated receptors (PPARs), which are crucial for lipid metabolism.

- Scavenging of Free Radicals : The compound demonstrates strong free radical scavenging capabilities, contributing to its antioxidant effects.

- Modulation of Inflammatory Pathways : NDGA affects various signaling pathways involved in inflammation, such as the extracellular signal-regulated kinase pathway, thereby reducing inflammatory responses .

Summary Table of Applications

属性

IUPAC Name |

4-[4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-8,11-14,21-22H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFOLUXMYYCTRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30957790 | |

| Record name | 4,4'-(2,3-Dimethylbutane-1,4-diyl)bis(2-methoxyphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36469-60-0 | |

| Record name | Dihydroguaiaretic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036469600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-(2,3-Dimethylbutane-1,4-diyl)bis(2-methoxyphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。